Hydrolytic Stability of TBS vs. TMS Protecting Group: A 10,000-Fold Difference
The tert-butyldimethylsilyl (TBS) group is approximately 10,000 times more hydrolytically stable than the trimethylsilyl (TMS) group [1]. This quantifies the critical differentiation between TBS-MAC and a hypothetical TMS-MAC analog; a TMS-protected reagent would be prone to solvolysis and unsuitable as a protecting group for this synthon under standard laboratory conditions [1].
| Evidence Dimension | Hydrolytic stability |
|---|---|
| Target Compound Data | TBS ether: ca. 10⁴ times more stable than TMS ether |
| Comparator Or Baseline | Trimethylsilyl (TMS) ether |
| Quantified Difference | ≈10,000-fold increased stability |
| Conditions | General hydrolytic stability comparison of silyl ether protecting groups |
Why This Matters
This level of stability ensures TBS-MAC survives multi-step synthesis and aqueous workups where a TMS analog would degrade, making it a viable and reliable procurement choice.
- [1] Organic Chemistry Portal: tert-Butyldimethylsilyl ethers View Source
